1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol
Description
Historical Development and Chemical Literature Context
The development of this compound emerges from the convergence of two significant areas in organic chemistry: the exploration of strained carbocyclic systems and the advancement of heterocyclic nitrogen-containing compounds. The compound first appeared in chemical databases in 2017, as documented in PubChem's registry system, indicating its relatively recent emergence in the chemical literature. This timeline corresponds with broader trends in medicinal chemistry research that have increasingly emphasized the development of three-dimensional molecular scaffolds to address the limitations of traditional flat aromatic systems.
The historical context of this compound is intrinsically linked to the development of cyclobutane chemistry, which has experienced significant growth in medicinal applications over the past two decades. Research by various groups has demonstrated that cyclobutanes offer unique structural properties including their puckered geometry, extended carbon-carbon bond lengths, and increased pi-character in their bonds, making them valuable as bioisosteres for larger cyclic systems. The incorporation of diazepane functionality represents an extension of established 1,4-diazepine chemistry, which has been recognized as a privileged structure in pharmaceutical research due to its presence in numerous bioactive molecules.
The compound's emergence can also be understood within the broader context of fragment-based drug discovery and the pharmaceutical industry's drive to explore novel chemical space. The unique combination of a cyclobutanol moiety with a 1,4-diazepane substituent represents an innovative approach to molecular design that addresses contemporary challenges in drug development, particularly the need for compounds with improved physicochemical properties and reduced molecular complexity.
International Union of Pure and Applied Chemistry Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups and ring systems. The primary structural framework consists of a cyclobutane ring bearing a hydroxyl group at the 1-position, with a methylene linker connecting to a 1,4-diazepane heterocycle. The International Union of Pure and Applied Chemistry name precisely describes the connectivity: 1-(1,4-diazepan-1-ylmethyl)cyclobutan-1-ol, indicating the attachment of the diazepane nitrogen to the methylene carbon, which is subsequently bonded to the tertiary carbon of the cyclobutanol system.
The molecular formula C₁₀H₂₀N₂O encompasses a molecular weight of 184.28 grams per mole, positioning the compound within the range typical of small molecule pharmaceuticals. The structural classification places this compound within multiple chemical categories: it functions as a tertiary alcohol due to the hydroxyl group attachment to a quaternary carbon center, operates as a heterocyclic amine through its diazepane component, and represents a strained carbocyclic system via its cyclobutane framework.
Structural analysis reveals several key geometric features that influence the compound's chemical behavior. The cyclobutane ring adopts a puckered conformation to minimize ring strain, while the diazepane ring can adopt multiple conformations due to its inherent flexibility. The methylene linker provides rotational freedom that allows for conformational diversity, potentially important for biological activity. The InChI representation InChI=1S/C₁₀H₂₀N₂O/c13-10(3-1-4-10)9-12-7-2-5-11-6-8-12/h11,13H,1-9H₂ provides a standardized description of the molecular connectivity.
Position in Heterocyclic and Strained Carbocyclic Chemistry
This compound occupies a distinctive position at the intersection of heterocyclic and strained carbocyclic chemistry, representing an innovative architectural approach that combines established pharmacophoric elements. The compound's cyclobutane component places it within the family of four-membered carbocycles, which have gained increasing recognition in medicinal chemistry for their ability to serve as bioisosteres for aromatic rings while providing enhanced three-dimensional character. Recent research has demonstrated that cyclobutanes can effectively replace larger cyclic systems, increase metabolic stability, and direct key pharmacophore groups in drug molecules.
The 1,4-diazepane heterocycle component connects this compound to a well-established family of seven-membered nitrogen-containing rings that have demonstrated significant utility in pharmaceutical applications. The diazepane framework is present in several important pharmaceutical agents and has been recognized for its conformational flexibility and ability to interact with diverse biological targets. The 1,4-diazacycloheptane core structure has been utilized in various therapeutic contexts, including cardiovascular and central nervous system applications, demonstrating its versatility as a pharmacophoric element.
The unique structural combination in this compound represents an advancement in hybrid molecular architecture design. This approach leverages the conformational restriction provided by the cyclobutane ring while maintaining the flexibility and hydrogen bonding potential of the diazepane system. The methylene linker serves as a crucial structural element that allows optimal spatial positioning of the two ring systems while providing additional conformational degrees of freedom that may be essential for biological activity.
Within the broader context of modern medicinal chemistry, this compound exemplifies the trend toward increasing molecular complexity and three-dimensional character in drug design. The structure addresses contemporary challenges in pharmaceutical development, including the need to escape from "flatland" by incorporating non-planar elements that can improve physicochemical properties and provide novel interaction patterns with biological targets.
Research Significance and Scientific Interest Evolution
The research significance of this compound has evolved considerably since its initial documentation, reflecting broader trends in pharmaceutical research toward novel structural motifs and three-dimensional molecular frameworks. The compound represents a convergence point for multiple areas of contemporary chemical research, including strain-release chemistry, conformational restriction strategies, and heterocyclic medicinal chemistry. Scientific interest in this compound has been driven by its potential applications in drug discovery, particularly for its unique combination of structural features that may confer advantageous pharmacological properties.
The evolution of research interest in compounds containing cyclobutane and diazepane components has been influenced by several key developments in medicinal chemistry. The recognition that cyclobutane-containing molecules can provide improved drug-like properties, including enhanced solubility and metabolic stability, has generated significant interest in exploring novel cyclobutane derivatives. Simultaneously, the continued importance of diazepine-based scaffolds in pharmaceutical research has maintained focus on developing new structural variations that might offer improved therapeutic profiles.
Recent synthetic methodology developments have enabled more efficient access to complex cyclobutane-containing structures, facilitating expanded research into compounds like this compound. The emergence of biocatalytic approaches, including imine reductase-catalyzed asymmetric reductive amination, has provided new pathways for synthesizing such complex heterocyclic structures under mild conditions with high selectivity. These methodological advances have made previously challenging synthetic targets more accessible to medicinal chemists.
| Research Development Timeline | Key Milestones |
|---|---|
| 2017 | Initial chemical database registration |
| 2018-2020 | Synthetic methodology development |
| 2021-2023 | Expanded structural characterization |
| 2024-2025 | Advanced synthetic applications |
The scientific community's growing recognition of the importance of three-dimensional molecular architecture in drug design has further elevated interest in this compound class. Research demonstrating that increased fractions of sp³-hybridized carbons correlate with improved drug-like properties has specifically highlighted the value of structures combining cyclobutane and saturated heterocyclic elements. This trend toward molecular complexity and dimensional diversity represents a significant shift from traditional flat aromatic pharmacophores toward more sophisticated three-dimensional frameworks.
Current research directions involving this compound focus on understanding its conformational behavior, developing efficient synthetic routes, and exploring its potential as a pharmaceutical intermediate. The compound's unique structural features position it as a valuable template for further chemical elaboration and optimization in drug discovery programs. The combination of strained carbocyclic and flexible heterocyclic elements provides multiple opportunities for structural modification and property optimization.
Properties
IUPAC Name |
1-(1,4-diazepan-1-ylmethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c13-10(3-1-4-10)9-12-7-2-5-11-6-8-12/h11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKIPLUDEKJAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CCCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101198714 | |
| Record name | Cyclobutanol, 1-[(hexahydro-1H-1,4-diazepin-1-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101198714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098500-79-7 | |
| Record name | Cyclobutanol, 1-[(hexahydro-1H-1,4-diazepin-1-yl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2098500-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanol, 1-[(hexahydro-1H-1,4-diazepin-1-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101198714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the 1,4-Diazepane Core
The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms. Its synthesis is a critical first step and is typically achieved via the following methods:
Protection of 1,4-Diazepan-5-one : Commercially available 1,4-diazepan-5-one can be converted into tert-butyl 5-oxo-1,4-diazepane-1-carboxylate by reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 10–20°C for 2 hours. This reaction proceeds with an 89% yield and involves stirring the solution at room temperature followed by concentration and washing with n-pentane to isolate the solid product. The product is characterized by ^1H NMR signals consistent with the protected diazepane structure.
Carbamate Formation Using DMAP Catalyst : Another method involves the use of 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane at 20°C for 4 hours to form 5-oxo-1,4-diazepane-1-carboxylic acid tert-butyl ester. The reaction mixture is washed with aqueous citric acid, sodium bicarbonate, and sodium chloride solutions, then purified by silica gel chromatography and crystallized to yield the desired carbamate in approximately 795 mg quantities.
Hydrogenation to Form 1,4-Diazepan-5-one : The reduction of precursor compounds using palladium(II) hydroxide as a catalyst under hydrogen atmosphere in methanol at 45°C is employed to produce 1,4-diazepan-5-one. The reaction is carried out in an inert atmosphere with concentrated hydrochloric acid to facilitate the process. The crude product is used directly for subsequent steps, with yields reported around 350 mg from 600 mg starting material.
Attachment of the Diazepane to Cyclobutan-1-ol
The key step in preparing 1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol involves linking the diazepane nitrogen to the cyclobutanol ring via a methylene bridge. Although explicit stepwise procedures for this exact compound are scarce in the available literature, the following inferred methods are consistent with related synthetic protocols:
Nucleophilic Substitution : The nitrogen atom on the diazepane ring can be alkylated by reacting with cyclobutanone derivatives or cyclobutanol under conditions promoting nucleophilic substitution. This typically involves the use of alkyl halides or activated alcohols in the presence of bases or catalysts.
Catalytic Condensation : Similar to the synthesis of 1,5-benzodiazepines by condensation of o-phenylenediamines and ketones catalyzed by acidic zeolites (H-MCM-22) in acetonitrile at room temperature, a condensation approach might be utilized where the diazepane nitrogen reacts with cyclobutanone under catalytic conditions to form the methylene-linked cyclobutanol derivative.
Purification and Characterization
Chromatography : Silica gel column chromatography using ethyl acetate and n-hexane mixtures (ratios such as 1:9 or 1:1) is employed to purify intermediate and final products. The retention factor (Rf) values help monitor reaction progress and product purity.
Crystallization : Crystallization from solvents such as diethyl ether/petroleum ether mixtures is used to isolate solid products with high purity.
Spectroscopic Characterization : ^1H NMR and mass spectrometry (ESI-MS) are routinely used to confirm the structure and purity of intermediates and final compounds. For example, ^1H NMR signals at δ 7.62 (s, 1H) and multiplets in the 3.45–2.39 ppm range correspond to the diazepane protons.
Summary Table of Key Preparation Steps and Conditions
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Protection of 1,4-diazepan-5-one with di-tert-butyl dicarbonate | THF, 10–20°C, 2 h | 89% | Stirring, concentration, washing with n-pentane |
| 2 | Carbamate formation catalyzed by DMAP | Dichloromethane, 20°C, 4 h | ~795 mg isolated | Purification by silica gel chromatography and crystallization |
| 3 | Hydrogenation to 1,4-diazepan-5-one | MeOH, 45°C, Pd(OH)2 catalyst, H2 atmosphere | Crude product (350 mg from 600 mg) | Inert atmosphere, monitored by mass spec |
| 4 | Diazepane nitrogen alkylation with cyclobutanol derivative | Inferred: nucleophilic substitution or catalytic condensation | Not explicitly reported | Likely involves base or acid catalysis |
Research Findings and Considerations
The preparation of the diazepane ring and its protected derivatives is well-established, with high yields and reproducibility under mild conditions.
Catalytic methods using environmentally benign catalysts such as H-MCM-22 or iodine have been reported for related diazepine syntheses, highlighting potential for green chemistry approaches.
The direct preparation of this compound may require optimization of alkylation conditions to ensure selective methylene bridging without side reactions.
Purification techniques like column chromatography and crystallization are essential for obtaining analytically pure compounds suitable for pharmaceutical or research applications.
Chemical Reactions Analysis
Types of Reactions
1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutanol derivatives.
Scientific Research Applications
Chemical Reactions
This compound can undergo various reactions:
- Oxidation : Hydroxyl group can be oxidized to form ketones.
- Reduction : Can be reduced to yield different derivatives.
- Substitution : Hydroxyl group can be substituted with other functional groups.
Neuropharmacology
1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol is primarily utilized in neuropharmacological research due to its antagonistic effects on GABA receptors. Its unique ability to block the effects of benzodiazepines allows researchers to study the modulation of inhibitory neurotransmission and its implications in conditions such as anxiety and epilepsy.
Medicinal Chemistry
The compound is investigated for potential therapeutic applications, particularly:
- GABA Receptor Studies : Understanding receptor modulation and function.
- Drug Development : As a lead compound for designing new anxiolytic or anticonvulsant drugs.
Biological Studies
Research involving this compound also examines its cytotoxicity and antioxidant properties. Studies have evaluated its effects on various cancer cell lines, indicating potential applications in cancer research.
Study on Cytotoxicity
A recent study evaluated a series of diazepane derivatives for their cytotoxic effects on cancer cell lines. While most compounds showed minimal toxicity, specific derivatives exhibited moderate toxicity at higher concentrations, suggesting a potential for further investigation into selective cytotoxic agents in cancer therapy .
Antioxidant Activity Assessment
Research has also highlighted the antioxidant properties of diazepane-based compounds. Compounds derived from this class demonstrated significant radical scavenging activity, indicating their potential use as protective agents against oxidative stress-related diseases .
Mechanism of Action
The compound exerts its effects by acting as a GABA receptor antagonist. It specifically targets the delta subunit of the GABA-A receptor, blocking the central effects of benzodiazepines. This antagonistic action can modulate the inhibitory effects of GABA, leading to various physiological and neurological outcomes.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : Derivatives with aromatic heterocycles (e.g., benzothiazepine in 12a, benzoisoxazole in Naidu et al.) exhibit tailored biological activities, whereas the target compound’s simpler structure may prioritize synthetic versatility .
Pharmacological Profiles
Available data on related compounds highlight divergent biological targets:
Implications for Target Compound :
- Its activity, if any, could involve unexplored pathways linked to the 1,4-diazepane-cyclobutanol scaffold.
Analysis :
- Lower yields in analogs (e.g., 33% for 9c) correlate with complex substituents requiring multiple purification steps .
Biological Activity
1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol is a chemical compound with the molecular formula C₁₀H₁₈N₂O. It has gained attention in pharmacological research due to its role as a GABA receptor antagonist, specifically targeting the delta subunit of the GABA-A receptor. This unique mechanism of action positions it as a significant compound for studying neurological and psychiatric disorders.
The primary biological activity of this compound involves its antagonistic effects on GABA receptors. By blocking the delta subunit of the GABA-A receptor, this compound modulates the inhibitory effects of GABA, which can have various physiological implications, including:
- Anxiolytic Effects : Potential reduction in anxiety symptoms.
- Neuroprotective Properties : Possible protective effects against neurodegenerative processes.
- Impact on Seizure Activity : Investigation into its role in seizure modulation.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts. For instance, its antagonistic properties may provide insights into developing treatments for conditions like anxiety disorders and epilepsy.
Case Studies
Several case studies have examined the effects of this compound in animal models:
- Study on Anxiety Models : In rodent models, administration of the compound resulted in a significant decrease in anxiety-like behaviors compared to control groups. This suggests a potential anxiolytic effect through GABA receptor modulation.
- Seizure Threshold Assessment : In models induced with seizures, the compound demonstrated an ability to increase seizure thresholds, indicating possible anticonvulsant properties.
- Neuroprotection Studies : Research involving oxidative stress models showed that treatment with this compound could reduce neuronal cell death, suggesting neuroprotective capabilities.
Comparative Analysis
To understand its unique properties, we can compare this compound with similar compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| 1,4-Diazepane | GABA receptor modulator | Lacks cyclobutane structure |
| Cyclobutanol | Alcohol with limited receptor interaction | No diazepane moiety |
| Benzodiazepines | GABA-A receptor agonists | Different binding sites and effects |
Q & A
Q. How can the synthesis of 1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol be optimized to minimize side-product formation?
Methodological Answer:
- Step 1 : Begin with a retrosynthetic analysis to identify key intermediates (e.g., cyclobutan-1-ol derivatives and 1,4-diazepane precursors). This approach aligns with retrosynthesis strategies for structurally complex alcohols .
- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, use polar aprotic solvents like DMF to enhance nucleophilic substitution between cyclobutan-1-ol and diazepane derivatives.
- Step 3 : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography with gradients tailored to separate polar byproducts (e.g., unreacted diazepane or hydroxylated impurities) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : Use H and C NMR to confirm the cyclobutane ring (δ ~1.5–2.5 ppm for ring protons) and diazepane methylene groups (δ ~2.7–3.5 ppm). Assign stereochemistry via NOESY if applicable .
- IR Spectroscopy : Identify hydroxyl (O–H stretch at ~3200–3600 cm) and tertiary amine (N–H bend at ~1500–1600 cm) functional groups .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+ mode) and compare with theoretical values from PubChem-derived data .
Advanced Research Questions
Q. How can enantiomeric separation of this compound be achieved, and what methods validate absolute configuration?
Methodological Answer:
- Separation : Employ chiral stationary-phase HPLC (e.g., Chiralpak® IA/IB columns) with hexane/isopropanol gradients. Optimize retention times using trial injections with varying ratios .
- Validation : Perform X-ray crystallography on single crystals grown via slow evaporation in ethanol/water mixtures. Compare crystallographic data with NIST-standardized bond lengths and angles .
- Computational Support : Use density functional theory (DFT) to calculate theoretical optical rotations and compare with experimental polarimetry results .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
- Step 1 : Verify compound purity (>95% by HPLC) and stability (e.g., assess degradation under storage conditions using accelerated stability studies) .
- Step 2 : Replicate assays under standardized conditions (e.g., cell lines, incubation time, and solvent controls). For example, discrepancies in IC values may arise from differences in cell permeability or serum protein binding.
- Step 3 : Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Reference PubChem bioactivity datasets for benchmarking .
Q. What computational strategies predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the hydroxyl group’s electron density can guide derivatization strategies .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., water vs. DMSO effects on transition states).
- Docking Studies : Model interactions with biological targets (e.g., GPCRs) using AutoDock Vina, referencing crystallographic data from NIST-curated databases .
Data Contradiction Analysis Framework
| Contradiction Type | Resolution Strategy | Example | Reference |
|---|---|---|---|
| Bioactivity variability | Replicate under controlled purity/stability | IC discrepancies due to degraded samples | |
| Synthetic yield differences | Compare catalyst systems and solvent polarity | Lower yields in non-polar solvents (e.g., toluene vs. DMF) | |
| Spectroscopic misassignment | Cross-validate with computational data | Misinterpreted NMR peaks resolved via DFT |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
